



Application Note: Chromatographic Profiling of Teneligliptin Impurities

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Compound of Interest		
Compound Name:	(2S,4R)-Teneligliptin	
Cat. No.:	B565909	Get Quote

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol facilitates the separation and quantification of Teneligliptin from its potential process-related impurities and degradation products generated under various stress conditions. This method is crucial for ensuring the quality, safety, and efficacy of Teneligliptin in pharmaceutical formulations. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

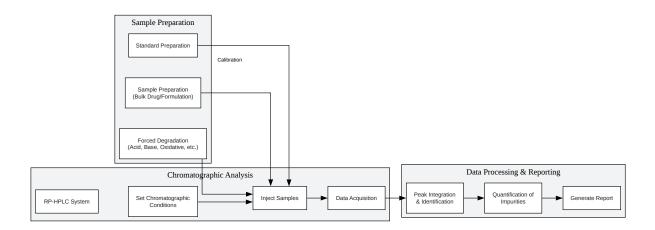
Introduction

Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus. [1][2] Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product.[3] Chromatographic techniques, particularly RP-HPLC, are powerful tools for the separation, identification, and quantification of these impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC method for Teneligliptin and its impurities.

Experimental Workflow

The overall workflow for Teneligliptin impurity profiling involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates the key steps.





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Caption: Experimental workflow for Teneligliptin impurity profiling.

Materials and Reagents

- Teneligliptin Reference Standard
- Teneligliptin Sample (Bulk Drug or Formulation)
- HPLC Grade Acetonitrile
- HPLC Grade Methanol
- Potassium Dihydrogen Phosphate



- Orthophosphoric Acid
- Hydrochloric Acid
- Sodium Hydroxide
- Hydrogen Peroxide
- · HPLC Grade Water

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
- Analytical Balance
- pH Meter
- Sonicator
- 0.45 μm Membrane Filters

Chromatographic Conditions

Several methods have been reported for the analysis of Teneligliptin and its impurities. The following table summarizes a selection of validated RP-HPLC methods.



Parameter	Method 1	Method 2	Method 3
Column	Kromasil 100-5C18 (250x4.6mm, 5μm)[1]	Grace Smart C18 (250mm x 4.6mm, 5μm)[4]	BDS Hypersil C18 (250 x 4.6 mm, 5μ)[5]
Mobile Phase	Phosphate Buffer (pH 6.0) and Acetonitrile (60:40 v/v)[1]	0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v) [4]	Mobile Phase A: Octane sulfonic acid and phosphate buffer with triethylamine (pH 3.0). Mobile Phase B: Acetonitrile. (Gradient) [5]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[4]	1.0 mL/min[5]
Detection Wavelength	246 nm[1]	242 nm[4]	210 nm[5]
Column Temperature	Ambient	Not Specified	35 °C[5]
Injection Volume	Not Specified	Not Specified	20 μL[3]

Protocols

Standard Solution Preparation

- Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of Teneligliptin reference standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Acetonitrile 90:10 v/v) and make up the volume.[6]
- Working Standard Solution (e.g., 75 µg/mL): Further dilute the stock solution to achieve the desired concentration for analysis.[6]

Sample Solution Preparation (from Tablets)

- Weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Teneligliptin.
- Transfer the powder to a 10 mL volumetric flask.

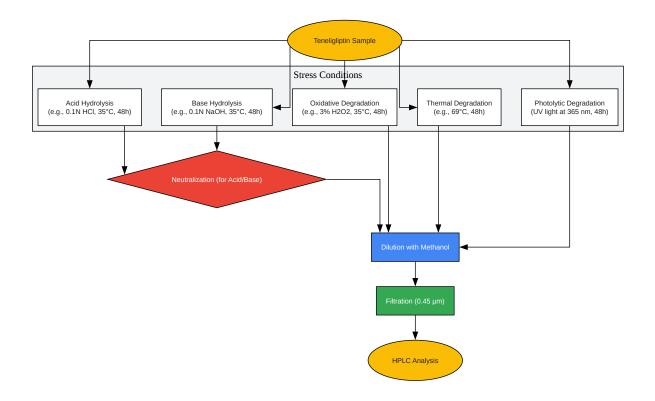


- Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[3]
- Make up the volume with the diluent.
- Filter the solution through a 0.45 μm membrane filter before injection.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following diagram outlines the process for subjecting the Teneligliptin sample to various stress conditions.





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Caption: Workflow for forced degradation studies of Teneligliptin.

 Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 35°C for 48 hours. Neutralize the solution with sodium hydroxide before dilution and analysis.[1]



- Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 35°C for 48 hours. Neutralize
 the solution with hydrochloric acid before dilution and analysis.[1]
- Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at 35°C for 48 hours.
- Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48 hours.[1]
- Photolytic Degradation: Expose the drug substance to UV light at 365 nm for 48 hours.[1]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.

Parameter	Typical Results	Acceptance Criteria
Linearity (R²)	> 0.998[4][7]	R ² ≥ 0.99
Accuracy (% Recovery)	99.315 ± 0.283% for Teneligliptin[4][7]	98.0 - 102.0%
Precision (% RSD)	< 2.0[4][7]	% RSD ≤ 2.0
Limit of Detection (LOD)	0.038 μg/mL for Teneligliptin[3]	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	0.116 μg/mL for Teneligliptin[3]	Signal-to-Noise ratio of 10:1
Robustness	Unaffected by small, deliberate variations in method parameters.[4][7]	% RSD should be within acceptable limits.

Results and Discussion

The described RP-HPLC method successfully separates Teneligliptin from its impurities and degradation products. Forced degradation studies showed significant degradation under basic, oxidative, and thermal conditions, while the drug was relatively stable under acidic and



photolytic stress.[1] The method demonstrated good linearity, accuracy, and precision, making it suitable for routine quality control analysis.

Conclusion

The detailed application note provides a validated RP-HPLC method for the impurity profiling of Teneligliptin. This method is specific, accurate, precise, and stability-indicating, making it a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Teneligliptin.

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